5-Chloro-2-phenyl-4-(p-tolyl)thiazole
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Overview
Description
5-Chloro-2-phenyl-4-(p-tolyl)thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. The structure of this compound consists of a thiazole ring substituted with a chlorine atom at the 5-position, a phenyl group at the 2-position, and a p-tolyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with α-haloketones in the presence of a base. For instance, 2-aminothiophenol can react with 2-chloro-1-phenylethanone and 4-methylbenzaldehyde under basic conditions to form the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenyl-4-(p-tolyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
5-Chloro-2-phenyl-4-(p-tolyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenyl-4-(p-tolyl)thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the chlorine and p-tolyl substituents.
4-(p-Tolyl)thiazole: Lacks the chlorine and phenyl substituents.
5-Chloro-2-phenylthiazole: Lacks the p-tolyl substituent.
Uniqueness
5-Chloro-2-phenyl-4-(p-tolyl)thiazole is unique due to the presence of all three substituents (chlorine, phenyl, and p-tolyl) on the thiazole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other thiazole derivatives .
Properties
Molecular Formula |
C16H12ClNS |
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Molecular Weight |
285.8 g/mol |
IUPAC Name |
5-chloro-4-(4-methylphenyl)-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C16H12ClNS/c1-11-7-9-12(10-8-11)14-15(17)19-16(18-14)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
DUXHOAYSBWBJQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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